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Compound of Interest

Compound Name:
2-Cyclohexylamino-1-

phenylethanol

Cat. No.: B1346031 Get Quote

In-Depth Technical Guide: 2-Cyclohexylamino-1-
phenylethanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Cyclohexylamino-1-phenylethanol, a secondary amino alcohol with potential

applications in pharmaceutical research and development. This document collates available

data on its identity, physicochemical characteristics, and spectral information. While

experimental data for some properties of this specific molecule are limited, this guide also

draws upon information from closely related compounds to provide a predictive context for its

behavior.

Core Compound Information
2-Cyclohexylamino-1-phenylethanol is an organic compound featuring a phenyl group and a

cyclohexylamino group attached to an ethanol backbone. Its structure suggests potential for

various chemical reactions and biological activities, characteristic of amino alcohols.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 2-(Cyclohexylamino)-1-phenylethanol

Synonyms

Benzenemethanol, α-

[(cyclohexylamino)methyl]-; Benzyl alcohol, α-

((cyclohexylamino)methyl)-; Ethanol, 2-

cyclohexylamino-1-phenyl-[1][2][3]

CAS Number 6589-48-6[1][2][3]

Molecular Formula C₁₄H₂₁NO[2][4]

Molecular Weight 219.32 g/mol [2][4]

Physicochemical Properties
The physicochemical properties of 2-Cyclohexylamino-1-phenylethanol are crucial for its

handling, formulation, and understanding its behavior in biological systems. While

experimentally determined data are sparse, predicted values and data from analogous

compounds provide valuable insights.

Table 2: Physical and Chemical Properties

Property Value Source

Melting Point 89 °C (Predicted) ChemicalBook

Boiling Point 147 °C at 1 Torr (Predicted) ChemicalBook

Solubility

Data not available. Expected

to be soluble in organic

solvents. Limited solubility in

water is anticipated based on

its structure.

-

Physical State
Solid (Predicted based on

melting point)
-
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Spectral Data
Spectroscopic data is essential for the identification and structural elucidation of 2-
Cyclohexylamino-1-phenylethanol.

Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization)

for this compound, which can be used for its identification in complex mixtures.[1][3]

Infrared (IR) Spectroscopy: An IR spectrum is also available from the NIST WebBook,

showing characteristic absorption bands for the functional groups present in the molecule.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for 2-
Cyclohexylamino-1-phenylethanol was not found in the literature search, typical chemical

shifts for similar structures can be predicted. For instance, protons on the phenyl group

would appear in the aromatic region (δ 7-8 ppm), while protons on the cyclohexyl ring and

the ethanol backbone would be found in the aliphatic region (δ 1-5 ppm).

Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of 2-Cyclohexylamino-1-
phenylethanol is not readily available in the public domain. However, based on the chemical

structure, a common and logical synthetic route would involve the nucleophilic ring-opening of

styrene oxide with cyclohexylamine.

Proposed Synthesis Workflow:
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Caption: Proposed synthesis of 2-Cyclohexylamino-1-phenylethanol.

General Experimental Considerations:

Reaction Conditions: The reaction would likely be carried out in a suitable solvent, such as a

polar aprotic solvent (e.g., acetonitrile) or an alcohol (e.g., ethanol), and may be heated to

facilitate the reaction.

Purification: The crude product would likely be purified using standard techniques such as

column chromatography on silica gel, eluting with a mixture of a non-polar solvent (e.g.,

hexane or heptane) and a polar solvent (e.g., ethyl acetate).
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Analysis: The purified product would be characterized by spectroscopic methods such as ¹H

NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the

biological activity or the signaling pathways associated with 2-Cyclohexylamino-1-
phenylethanol. However, the amino alcohol structural motif is present in a wide range of

biologically active molecules, including pharmaceuticals. Derivatives of the related compound,

2-amino-2-phenylethanol, have been investigated as β2-adrenoceptor agonists. Given its

structure, 2-Cyclohexylamino-1-phenylethanol could potentially interact with various

biological targets, and further research is warranted to explore its pharmacological profile.

Logical Relationship for a Hypothetical Pharmacological Screening:
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Caption: A general workflow for drug discovery.

Conclusion
2-Cyclohexylamino-1-phenylethanol is a compound with a well-defined chemical structure

for which some fundamental physicochemical and spectral data are available. However, a

significant portion of its properties, including experimentally determined melting and boiling

points, solubility, and its entire pharmacological profile, remains to be elucidated. The synthetic

route via the reaction of styrene oxide and cyclohexylamine is highly plausible, and this guide

provides a general framework for its synthesis and purification. This document serves as a

foundational resource for researchers and professionals in drug development, highlighting the

existing knowledge and underscoring the areas where further investigation is required to fully

characterize this potentially valuable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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